Etilefrine Hydrochloride

Description

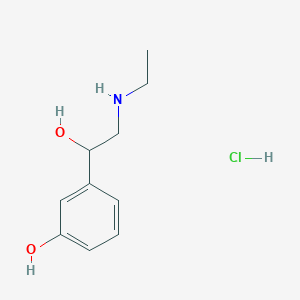

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNROWWHOBZQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

709-55-7 (Parent) | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045322 | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-17-9, 534-87-2 | |

| Record name | Etilefrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI6Q5FH3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etilefrine Hydrochloride (CAS 943-17-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the chemical and physical properties, mechanism of action, and analytical methodologies for etilefrine hydrochloride (CAS No. 943-17-9). This compound is a potent sympathomimetic agent, acting as a direct-acting adrenergic agonist with selectivity for α1 and β1 receptors.[1][2][3] This guide consolidates key quantitative data into structured tables, outlines experimental protocols from published literature, and presents signaling pathways and experimental workflows through detailed diagrams to support research and development activities.

Chemical and Physical Properties

This compound is a white crystalline powder with a bitter taste.[4] It is known for its role as a vasopressor, utilized in the management of hypotension by increasing blood pressure and cardiac output.[5][6]

General and Physicochemical Properties

The fundamental identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 943-17-9 | [5][7] |

| Molecular Formula | C₁₀H₁₅NO₂·HCl | [5][7] |

| Molecular Weight | 217.69 g/mol | [5][8] |

| IUPAC Name | 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | [8] |

| Synonyms | 2-Ethylamino-1-(3-hydroxyphenyl)ethanol hydrochloride, Effortil, Efortil | [5][7][8] |

| Appearance | White or almost white, crystalline powder or colorless crystals | [4][5][9] |

| Melting Point | 117 - 123 °C | [5][7][10] |

| pKa (Strongest Acidic) | 9.1 | [11][12] |

| pKa (Strongest Basic) | 9.73 | [11][12] |

| pH (1 in 10 solution) | 3.8 - 5.8 | [4] |

| Storage Temperature | Room Temperature; 2-8°C recommended for long-term storage | [5][13] |

| Storage Conditions | Store in a tight, light-resistant container | [4][13] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Very soluble / Freely soluble (13.8 mg/mL predicted) | [4][7][12] |

| Ethanol (95% or 96%) | Freely soluble / Soluble | [4][7] |

| Acetic Acid (100%) | Sparingly soluble | [4] |

| Diethyl Ether | Practically insoluble | [4] |

| Methylene Chloride | Practically insoluble | [7] |

Mechanism of Action and Signaling Pathways

This compound is a synthetic sympathomimetic amine that functions by stimulating the sympathetic nervous system.[1] Its primary mechanism involves acting as an agonist at α1 and β1 adrenergic receptors, mimicking the effects of endogenous catecholamines.[1][2][14]

-

α1-Adrenergic Receptor Stimulation: Activation of α1-receptors, located on vascular smooth muscle, leads to vasoconstriction.[1][2] This increases peripheral vascular resistance, which in turn elevates blood pressure.[1]

-

β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors in the heart enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect).[1][2] The resulting increase in cardiac output contributes significantly to its anti-hypotensive effect.[3][14]

The drug may also have some β2-agonist properties.[15] Furthermore, research indicates that this compound can bi-directionally regulate the AMPK/Akt pathway, activating AMPKα phosphorylation while inhibiting Akt phosphorylation in certain cell lines.[14]

Visualized Signaling Pathways

The downstream effects of this compound are mediated by distinct G-protein coupled receptor pathways.

Caption: α1-Adrenergic receptor signaling pathway activated by etilefrine.

Caption: β1-Adrenergic receptor signaling pathway activated by etilefrine.

Analytical Methods and Experimental Protocols

A variety of analytical techniques have been reported for the identification, purity assessment, and assay of this compound. While full, step-by-step protocols are proprietary to specific pharmacopeias or publications, the methodologies are described here based on available information.

Assay by Potentiometric Titration

This method is a non-aqueous titration used to quantify the amount of this compound.[4]

-

Principle: The substance, a salt of a weak base, is titrated with a strong acid (perchloric acid) in a non-aqueous solvent system (acetic acid and acetic anhydride). The endpoint is determined by monitoring the potential change with an electrode.

-

Methodology:

-

Accurately weigh about 0.3 g of previously dried this compound.[4]

-

Dissolve the sample in 25 mL of acetic acid (100) and add 40 mL of acetic anhydride.[4]

-

Titrate the solution with 0.1 mol/L perchloric acid VS.[4]

-

The endpoint is determined potentiometrically.[4]

-

A blank determination is performed to correct for solvent effects.[4]

-

Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 21.770 mg of C₁₀H₁₅NO₂·HCl.[4]

-

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of etilefrine HCl in the presence of its oxidative degradation products.[16]

-

Principle: The method separates the active pharmaceutical ingredient (API) from its degradation products on a reversed-phase column. The amount of each component is quantified by UV detection.

-

Chromatographic Conditions:

-

Validation: The method was validated according to ICH guidelines and demonstrated selectivity, with the ability to analyze the drug in the presence of up to 80% of its oxidative degradate.[16]

Caption: General workflow for HPLC analysis of Etilefrine HCl.

Spectrophotometric Determination via Gold Nanoparticles

A sensitive method was developed based on the reduction of a gold solution by etilefrine HCl to form gold nanoparticles (AuNPs).[15]

-

Principle: Etilefrine HCl acts as a reducing agent, converting Au³⁺ to Au⁰, which then forms nanoparticles. These AuNPs exhibit a distinct surface plasmon resonance absorption band around 530 nm. The intensity of this band is proportional to the concentration of the drug. Sodium dodecyl sulphate (SDS) is used as a stabilizing agent to prevent nanoparticle aggregation.[15]

-

Methodology:

-

Mix the drug solution with a gold solution in the presence of a buffer and SDS as a stabilizer.[15]

-

Optimize variables such as gold concentration, buffer type, pH, stabilizer, and reaction time/temperature.[15]

-

Measure the absorbance of the resulting AuNP solution at the λmax (approx. 530 nm).[15]

-

A linear relationship is established between absorbance and concentration, with a reported range of 3.0-20.0 µg/mL for etilefrine HCl.[15]

-

Pharmacopeial Purity and Identification Tests

The following tests are described for quality control purposes.[4]

-

Identification (1): To 1 mL of a 1-in-5000 solution, add 1 mL of a freshly prepared 1-in-4000 solution of 2,6-dibromoquinonechlorimide in ethanol (95%) and 5 drops of ammonia TS. A blue color develops.[4]

-

Identification (2): To 5 mL of a 1-in-20,000 solution, add 2 mL of a 1-in-2000 solution of 4-nitrobenzenediazonium fluoroborate and 5 mL of a boric acid-potassium chloride-sodium hydroxide buffer solution (pH 9.2). A specific color reaction occurs.[4]

-

Chloride Test: A 1-in-1000 solution responds to the Qualitative Tests for chloride.[4]

-

Sulfate: Maximum limit of 0.028%.[4]

-

Heavy Metals: Maximum limit of 20 ppm.[4]

-

Arsenic: Maximum limit of 2 ppm.[4]

-

Loss on Drying: Not more than 1.0% (1 g, 105°C, 4 hours).[4]

-

Residue on Ignition: Not more than 0.10% (1 g).[4]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 943-17-9: this compound | CymitQuimica [cymitquimica.com]

- 7. 943-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | C10H16ClNO2 | CID 164652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 943-17-9 | CAS DataBase [m.chemicalbook.com]

- 10. sds.edqm.eu [sds.edqm.eu]

- 11. go.drugbank.com [go.drugbank.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound | 943-17-9 | FE33708 | Biosynth [biosynth.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Etilefrine Hydrochloride in Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of etilefrine hydrochloride, a direct-acting sympathomimetic amine. This compound is primarily used as an anti-hypotensive agent, and a thorough understanding of its physicochemical properties is crucial for consistent and reliable results in research and development. This document details its known solubility and stability profiles, provides robust experimental protocols for its characterization in common laboratory buffers, and illustrates key pathways and workflows.

Physicochemical Properties and Solubility Profile

This compound is the hydrochloride salt of etilefrine, a synthetic adrenergic agonist. Its structure features a phenol group and a secondary amine, making it amenable to salt formation to enhance aqueous solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₆ClNO₂ | [1] |

| Molecular Weight | 217.69 g/mol | [1][2] |

| Appearance | White or almost white crystalline powder or colorless crystals. | [3][4] |

| pKa (Strongest Acidic) | 9.1 | [2] |

| pKa (Strongest Basic) | 9.73 | [2] |

| Melting Point | 118 °C to 122 °C | [4] |

| pH (10% aq. solution) | 3.8 - 5.8 | [3] |

1.1 Aqueous and Buffer Solubility

This compound is generally characterized by high water solubility. Official monographs describe it as "very soluble" or "freely soluble" in water.[3][4] While extensive quantitative data in specific research buffers is not widely published, the available information provides a strong baseline for its behavior in aqueous solutions.

Table 2: Solubility Data for this compound

| Solvent / Buffer | Temperature | pH | Solubility | Reference(s) |

| Water | Not Specified | Not Specified | "Very soluble" / "Freely soluble" | [3][4] |

| Water | Not Specified | Not Specified | 13.8 mg/mL (Predicted) | [2] |

| Ethanol (95%) | Not Specified | Not Specified | "Freely soluble" | [3] |

| Acetic Acid (100%) | Not Specified | Not Specified | "Sparingly soluble" | [3] |

| Methylene Chloride | Not Specified | Not Specified | "Practically insoluble" | [4] |

Note: Researchers should experimentally determine solubility in their specific buffer systems (e.g., Phosphate-Buffered Saline (PBS), Citrate, TRIS) using the protocols outlined in Section 3.0.

Stability Profile

The stability of this compound is influenced by several environmental factors, primarily light and oxidizing agents. Understanding these liabilities is critical for designing appropriate storage conditions and analytical methods.

2.1 Key Degradation Pathways

-

Photodegradation : this compound is light-sensitive.[5] Official monographs note that it is "gradually colored by light," indicating that prolonged exposure can lead to the formation of chromophoric degradation products.[3] Therefore, all stock solutions and experimental samples should be protected from light using amber vials or by wrapping containers in aluminum foil.

-

Oxidative Degradation : The phenolic hydroxyl group in the etilefrine structure makes it susceptible to oxidation. Studies have developed stability-indicating HPLC methods specifically to resolve this compound from its oxidative degradants.[6] The use of antioxidants in a formulation may be considered, and inert atmospheres (e.g., nitrogen or argon) can be used to protect solutions from dissolved oxygen.

2.2 Impact of pH and Temperature

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in a laboratory setting.

3.1 Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solute.

Methodology:

-

Preparation : Add an excess amount of this compound powder to a series of vials, each containing a research buffer of a specific pH (e.g., citrate buffer pH 5.0, phosphate buffer pH 7.4). The presence of undissolved solid material at the end of the experiment is essential.

-

Equilibration : Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the samples to stand to permit the sedimentation of excess solid. To separate the saturated supernatant from the undissolved solid, use either centrifugation (e.g., 15 minutes at >10,000 x g) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification : Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with the appropriate mobile phase to a concentration within the linear range of a validated analytical method, such as HPLC-UV.

-

Analysis : Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound. The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for determining equilibrium solubility.

3.2 Protocol for Stability-Indicating Studies

Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule. This data helps in developing stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of this compound in water or a relevant buffer at a known concentration (e.g., 1 mg/mL). Protect this solution from light.

-

Stress Conditions : Aliquot the stock solution into separate, protected vials for each stress condition.

-

Acid Hydrolysis : Add an equal volume of 0.1 M HCl.

-

Base Hydrolysis : Add an equal volume of 0.1 M NaOH.

-

Oxidative Degradation : Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Thermal Degradation : Store a vial of the stock solution in an oven at a high temperature (e.g., 60°C).

-

Photodegradation : Expose a vial of the stock solution in a clear glass vial to a photostability chamber (ICH Q1B option 2: >1.2 million lux hours and >200 W·h/m²). A control sample should be wrapped in foil and placed in the same chamber.

-

-

Time Points : Store the stressed samples under their respective conditions. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic stress, longer durations may be necessary.

-

Sample Preparation : Before analysis, neutralize the acid and base hydrolysis samples. Dilute all samples to the target analytical concentration with the mobile phase.

-

Analysis : Analyze the stressed samples, a non-stressed control, and a blank using a stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation products.

Example HPLC Method:

-

Column : ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)[6]

-

Mobile Phase : 0.1M phosphate buffer (pH 4.0) : acetonitrile (30:70, v/v)[6]

-

Flow Rate : 1.0 mL/min[6]

-

Detection : UV at 220 nm[6]

-

Temperature : Ambient[6]

Caption: Workflow for conducting a forced degradation study.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly stimulating adrenergic receptors, specifically α₁ and β₁ receptors.[1][7] This dual agonism results in a coordinated cardiovascular response.

-

α₁-Adrenergic Receptor Activation : Located on vascular smooth muscle cells, activation of α₁ receptors by etilefrine leads to vasoconstriction. This increases peripheral vascular resistance, which in turn elevates blood pressure.

-

β₁-Adrenergic Receptor Activation : Located primarily in the heart, stimulation of β₁ receptors enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect). The resulting increase in cardiac output further contributes to the rise in blood pressure.

Caption: Adrenergic signaling activated by etilefrine.

References

- 1. This compound | C10H16ClNO2 | CID 164652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. nhathuocngocanh.com [nhathuocngocanh.com]

- 5. labproinc.com [labproinc.com]

- 6. researchgate.net [researchgate.net]

- 7. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Historical Development of Etilefrine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine that has been in clinical use for the management of hypotension, particularly of orthostatic nature, for over seven decades. Its longevity in the therapeutic landscape is a testament to its efficacy in restoring hemodynamic stability. This technical guide provides a comprehensive overview of the historical development of etilefrine, focusing on its discovery, the evolution of its synthesis, and the key pharmacological studies that defined its mechanism of action as a sympathomimetic agent. Particular emphasis is placed on quantitative data, experimental methodologies, and the elucidation of its signaling pathways.

Discovery and Initial Introduction

Etilefrine was first described and introduced for medical use in 1949.[1] As a substituted phenethylamine, it emerged during a period of intense research into adrenergic compounds following the elucidation of the chemical structures of adrenaline and noradrenaline. Its development was driven by the need for orally active and stable sympathomimetic agents with a favorable cardiovascular profile for treating hypotensive states.

Evolution of Chemical Synthesis

The chemical synthesis of etilefrine has evolved since its initial discovery, with advancements aimed at improving yield, purity, and cost-effectiveness.

Early Synthetic Approaches

Initial synthetic routes to etilefrine were based on classical methods for the preparation of phenylethanolamines. A common historical approach involved the reaction of a suitably protected m-hydroxyacetophenone derivative with an ethylamine precursor, followed by reduction of the ketone and deprotection.

Improved Synthesis Method

A significant improvement in the synthesis of etilefrine hydrochloride is detailed in a patented method that utilizes N-ethylbenzylamine as the aminating agent. This method offers advantages over earlier techniques that used ethylamine, which often resulted in the formation of by-products.

Experimental Protocol: Improved Synthesis of this compound

This protocol is based on a patented method and is provided for informational purposes.

Step 1: Amination

-

Dissolve α-bromo-m-hydroxyacetophenone in a suitable solvent.

-

Add N-ethylbenzylamine to the solution at a controlled temperature of 10-20°C.

-

Allow the reaction to proceed for 3-6 hours.

-

Adjust the pH of the reaction mixture to 0.5-1.5 with a hydrochloric acid solution.

-

Cool the mixture to below 10°C to precipitate α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.

-

Isolate the product by filtration and wash.

Step 2: Catalytic Hydrogenation

-

Dissolve the α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride from Step 1 in an alcohol-based solvent and heat until fully dissolved.

-

Add a suitable catalyst (e.g., palladium on carbon).

-

Replace the atmosphere with nitrogen and then introduce hydrogen gas.

-

Conduct the catalytic hydrogenation at a relative pressure not exceeding 0.05 MPa and a temperature of 30-40°C for 12-24 hours.

-

Upon completion, crystallize the this compound from the reaction mixture.

-

Isolate the final product by filtration and wash.

Logical Workflow for Improved Etilefrine Synthesis

Pharmacological Characterization

The sympathomimetic effects of etilefrine are mediated through its interaction with adrenergic receptors. Early pharmacological studies were crucial in defining its receptor profile and understanding its physiological effects.

Adrenergic Receptor Activity

Etilefrine is an agonist at both α- and β-adrenergic receptors.[1] Specifically, it exhibits activity at α1 and β1 adrenergic receptors, with a higher affinity for β1 receptors compared to β2 receptors.[1] This receptor profile explains its dual action of vasoconstriction (mediated by α1 receptors) and increased cardiac output (mediated by β1 receptors).

Signaling Pathway of Etilefrine

Quantitative Pharmacological Data

Table 1: Summary of Etilefrine's Pharmacological Properties

| Parameter | Value/Description | Species/Tissue | Reference |

| Receptor Activity | Agonist at α1 and β1 adrenergic receptors | Various | [1] |

| Receptor Selectivity | Higher affinity for β1 over β2 adrenergic receptors | In vitro studies | [1] |

| Relative Potency | ~100-fold less potent than isoproterenol | Isolated dog heart |

In Vivo Cardiovascular Effects

Early in vivo studies in both animals and humans were instrumental in characterizing the hemodynamic effects of etilefrine. Intravenous administration was shown to increase pulse rate, cardiac output, stroke volume, and mean arterial pressure.

Experimental Protocol: Early In Vivo Cardiovascular Assessment in Humans

This represents a generalized protocol based on early clinical pharmacological studies.

-

Subject Population: Healthy adult volunteers.

-

Drug Administration: Intravenous infusion of etilefrine at varying doses.

-

Hemodynamic Monitoring:

-

Continuous measurement of heart rate via electrocardiogram (ECG).

-

Measurement of arterial blood pressure using an intra-arterial catheter.

-

Determination of cardiac output using methods such as dye dilution or thermodilution.

-

Calculation of stroke volume and peripheral vascular resistance from the primary measurements.

-

-

Data Analysis: Construction of dose-response curves to quantify the effects of etilefrine on each hemodynamic parameter.

Table 2: Summary of In Vivo Cardiovascular Effects of Etilefrine

| Parameter | Effect | Species |

| Heart Rate | Increase | Human, Dog |

| Cardiac Output | Increase | Human, Dog |

| Stroke Volume | Increase | Human, Dog |

| Mean Arterial Pressure | Increase | Human, Dog |

| Peripheral Vascular Resistance | Decrease at low doses, Increase at high doses | Human |

Experimental Workflow for In Vivo Cardiovascular Studies

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of etilefrine was crucial for its clinical application.

Table 3: Pharmacokinetic Parameters of Etilefrine

| Parameter | Value |

| Bioavailability (Oral) | Approximately 50% |

| Protein Binding | 23% |

| Metabolism | Primarily conjugation (glucuronidation) |

| Elimination Half-life | ~2.5 hours |

| Excretion | Primarily in urine |

Conclusion

The historical development of etilefrine showcases a systematic progression from its initial discovery and synthesis to its detailed pharmacological characterization. Early research successfully identified its dual α- and β-adrenergic agonist activity, which underpins its therapeutic utility in treating hypotension. While the precise quantitative data from the earliest studies are not as extensively documented in modern literature, the qualitative and comparative findings from that era laid a solid foundation for its enduring clinical use. The evolution of its chemical synthesis reflects the broader advancements in pharmaceutical manufacturing, aiming for greater efficiency and purity. For researchers and drug development professionals, the story of etilefrine serves as a valuable case study in the enduring principles of pharmacology and medicinal chemistry.

References

An In-depth Technical Guide to Etilefrine Hydrochloride: Chemical Synonyms, Structural Analogs, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine hydrochloride is a sympathomimetic agent with a long history of use in the management of hypotensive states. As a direct-acting adrenergic agonist, its pharmacological effects are mediated through the stimulation of both α- and β-adrenergic receptors, leading to vasoconstriction and increased cardiac output. This technical guide provides a comprehensive overview of this compound, focusing on its chemical synonyms, structural analogs, and the intricate signaling pathways it modulates. Detailed experimental protocols for the preclinical evaluation of etilefrine and its analogs are also presented, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Synonyms of this compound

This compound is known by a variety of chemical names, trade names, and identifiers. A comprehensive list is provided in Table 1 for clear reference and to aid in literature searches and substance identification.

| Identifier Type | Identifier |

| IUPAC Name | 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride[1] |

| CAS Number | 943-17-9[1][2][3] |

| Chemical Formula | C10H16ClNO2[1] |

| Molecular Weight | 217.69 g/mol [1] |

| Synonyms | (±)-Ethylphenylephrine hydrochloride, (±)-N-Ethylnorphenylephrine hydrochloride, 1-(3-Hydroxyphenyl)-2-ethylaminoethanol hydrochloride, 2-Ethylamino-1-(3-hydroxyphenyl)ethanol Hydrochloride, 3-[2-(Ethylamino)-1-hydroxyethyl]phenol hydrochloride, Ethyl adrianol, Ethylephrine hydrochloride, N-ethyl-2-hydroxy-2-(3-hydroxyphenyl)ethanaminium chloride[3][4][5] |

| Trade Names | Apocretin, Cardanat, Circupon, Effontil, Effortil, Efortil, Funasol, Kertasin, Phetanol, Pulsamin, Thomasin, Tonus-Forte, Updormin[1][3][6][7] |

Structural Analogs of Etilefrine

Etilefrine belongs to the phenylethanolamine class of compounds. Its structure, characterized by a hydroxyl group on the ethylamino side chain and a meta-hydroxyl group on the phenyl ring, is amenable to modification to produce a range of structural analogs with varying adrenergic receptor selectivity and potency. Key structural analogs are detailed in Table 2.

| Analog | Key Structural Differences from Etilefrine | Primary Adrenergic Activity |

| Epinephrine | Catechol (3,4-dihydroxy) moiety instead of a single meta-hydroxyl group; N-methyl instead of N-ethyl group.[8] | Non-selective α and β agonist. |

| Phenylephrine | N-methyl instead of N-ethyl group.[8] | Selective α1 agonist. |

| Metaterol | N-isopropyl instead of N-ethyl group.[8] | β-adrenergic agonist.[9] |

| Norfenefrine | Primary amine (no ethyl group).[8] | α-adrenergic agonist. |

| Metaraminol | Methyl group on the α-carbon of the side chain. | Primarily an indirect-acting sympathomimetic (releases norepinephrine) with some direct α1 agonist activity. |

| Etilefrine Pivalate | Pivaloyl ester at the 3'-hydroxyl position. | Prodrug of etilefrine. |

Signaling Pathways of Etilefrine

Etilefrine exerts its physiological effects by acting as an agonist at both α1- and β1-adrenergic receptors.[10][11] This dual agonism results in a combination of vasoconstriction and cardiac stimulation.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade that leads to vasoconstriction. Upon etilefrine binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to the contraction of vascular smooth muscle cells.

β1-Adrenergic Receptor Signaling

The stimulation of β1-adrenergic receptors, which are Gs protein-coupled receptors, primarily affects cardiac function. When etilefrine binds to β1-receptors in the heart, the Gs protein is activated, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates key proteins involved in cardiac contractility and heart rate, such as L-type calcium channels and phospholamban. The net effect is an increase in heart rate (positive chronotropic effect) and contractility (positive inotropic effect).

Caption: Signaling pathway of etilefrine.

Experimental Protocols

The following section outlines key experimental protocols for the preclinical characterization of etilefrine and its structural analogs.

Adrenergic Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for α1- and β1-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the adrenergic receptor subtype of interest (e.g., CHO cells stably expressing human α1A- or β1-adrenergic receptors). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-receptors, [3H]dihydroalprenolol for β1-receptors), and varying concentrations of the unlabeled test compound (e.g., etilefrine).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Second Messenger Assays

Objective: To measure the ability of a test compound to stimulate cAMP production.

Methodology:

-

Cell Culture: Plate cells expressing the β1-adrenergic receptor in a 96-well plate and grow to confluence.

-

Assay: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of the test compound.

-

Cell Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the measured cAMP concentration against the logarithm of the test compound concentration and determine the EC50 value.

Objective: To measure the ability of a test compound to stimulate the production of inositol phosphates.

Methodology:

-

Cell Labeling: Plate cells expressing the α1-adrenergic receptor and label them with [3H]myo-inositol overnight.

-

Assay: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase. Add varying concentrations of the test compound.

-

Extraction of Inositol Phosphates: After incubation, terminate the reaction and extract the total inositol phosphates.

-

Separation and Quantification: Separate the [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography. Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphates against the logarithm of the test compound concentration and determine the EC50 value.

In Vitro Vasoconstriction Assay

Objective: To assess the contractile effect of a test compound on isolated blood vessels.

Methodology:

-

Tissue Preparation: Isolate a segment of an artery (e.g., rat thoracic aorta or mesenteric artery) and mount it in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Measurement of Contraction: Record the isometric tension generated by the arterial ring using a force transducer.

-

Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., phenylephrine or potassium chloride). Plot the response against the logarithm of the test compound concentration to determine the EC50 and maximum effect (Emax).

Isolated Perfused Heart (Langendorff) Assay

Objective: To evaluate the direct effects of a test compound on cardiac contractility and heart rate.

Methodology:

-

Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and immediately cannulate the aorta on a Langendorff apparatus.

-

Retrograde Perfusion: Perfuse the heart retrogradely with a warmed, oxygenated physiological salt solution at a constant pressure or flow.

-

Measurement of Cardiac Function: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Record left ventricular developed pressure (LVDP), the rate of pressure development (+dP/dtmax), and heart rate.

-

Drug Administration: After a stabilization period, administer the test compound into the perfusion solution at various concentrations.

-

Data Analysis: Analyze the changes in LVDP, +dP/dtmax, and heart rate in response to the test compound to determine its inotropic and chronotropic effects.

Experimental Workflow for Adrenergic Agonist Characterization

The characterization of a novel compound with suspected adrenergic agonist activity typically follows a hierarchical screening and testing cascade.

Caption: Experimental workflow for adrenergic agonist characterization.

Conclusion

This compound remains a clinically relevant sympathomimetic agent. A thorough understanding of its chemical properties, structural analogs, and the signaling pathways it modulates is essential for both its appropriate clinical use and for the development of novel adrenergic agonists with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such compounds, from initial receptor binding studies to in vivo assessments of cardiovascular function. This comprehensive approach is critical for advancing our knowledge of adrenergic pharmacology and for the discovery of new medicines to treat cardiovascular disorders.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. reprocell.com [reprocell.com]

- 9. Vascular effects of etilefrine. Further studies to substantiate the predominant indirect sympathomimetic action of this agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. iworx.com [iworx.com]

computational modeling of etilefrine hydrochloride-receptor interactions

An In-depth Technical Guide to the Computational Modeling of Etilefrine Hydrochloride-Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sympathomimetic amine utilized for the management of hypotension.[1] Its therapeutic effects are primarily mediated through its interaction with adrenergic receptors. A comprehensive understanding of these interactions at a molecular level is crucial for rational drug design and the development of more selective and efficacious therapeutics. This technical guide provides an in-depth overview of the computational and experimental methodologies employed to characterize the binding of this compound to its target receptors. It details the mechanism of action, outlines experimental protocols for determining binding affinities and functional potencies, and provides a step-by-step guide to computational modeling techniques such as molecular docking and molecular dynamics simulations. Furthermore, this guide illustrates the associated signaling pathways and presents a structured approach to data analysis and visualization.

Introduction to this compound and its Receptors

This compound is a direct-acting sympathomimetic agent that primarily targets α1 and β1 adrenergic receptors.[1][2][3] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are central to the regulation of various physiological processes.[4][5] Stimulation of α1-adrenergic receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and a subsequent increase in peripheral resistance and blood pressure.[1][3] Concurrently, agonism at β1-adrenergic receptors, located mainly in the heart, results in increased heart rate and myocardial contractility, thereby enhancing cardiac output.[1][3][4]

Computational modeling, in conjunction with experimental validation, offers a powerful paradigm for elucidating the intricacies of etilefrine-receptor interactions. These approaches can predict binding modes, rationalize selectivity, and provide insights into the conformational changes that lead to receptor activation.

Experimental Protocols for Characterizing Etilefrine-Receptor Interactions

Radioligand Binding Assays for Determining Binding Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6] These assays measure the direct interaction between a radiolabeled ligand and the receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of etilefrine for α1 and β1 adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (α1 or β1).

-

A suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filter manifold for harvesting.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Saturation Binding Assay (to determine Kd of the radioligand):

-

In a 96-well plate, set up reactions containing a fixed amount of membrane protein and increasing concentrations of the radioligand.

-

For each concentration, prepare parallel reactions containing an excess of a non-labeled competing ligand to determine non-specific binding.

-

Incubate the plates at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Competition Binding Assay (to determine Ki of etilefrine):

-

Set up reactions with a fixed concentration of the radioligand (typically at or below its Kd) and membrane protein.

-

Add increasing concentrations of this compound to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled competitor).

-

Incubate, filter, and measure radioactivity as described for the saturation assay.

-

Data Analysis:

-

Saturation Assay: Plot the specific binding (total binding - non-specific binding) against the radioligand concentration. Fit the data to a one-site binding hyperbola to determine the Bmax (receptor density) and Kd.

-

Competition Assay: Plot the percentage of specific binding against the logarithm of the etilefrine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of etilefrine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.

Functional Assays for Determining Agonist Potency

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For GPCRs, this often involves measuring the levels of second messengers.

Objective: To determine the half-maximal effective concentration (EC50) of etilefrine at α1 and β1 adrenergic receptors.

Methodology (β1 Adrenergic Receptor - cAMP Accumulation Assay):

-

Cell Culture: Culture cells stably expressing the β1 adrenergic receptor.

-

Assay Setup: Seed the cells in a 96-well plate and allow them to adhere.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add increasing concentrations of etilefrine to the wells.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the etilefrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Methodology (α1 Adrenergic Receptor - Calcium Flux Assay):

-

Cell Culture: Culture cells stably expressing the α1 adrenergic receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulation and Detection: Add increasing concentrations of etilefrine to the wells and immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the etilefrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Data Presentation

The quantitative data obtained from the experimental assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Binding Affinity of this compound for Adrenergic Receptors

| Receptor Subtype | Radioligand | Ki (nM) | n |

| α1-adrenergic | [3H]-prazosin | Value not available | - |

| β1-adrenergic | [3H]-dihydroalprenolol | Value not available | - |

| Note: Ki values represent the mean ± SEM from 'n' independent experiments. Specific values for etilefrine are not currently available in the public domain based on conducted searches. |

Table 2: Functional Potency of this compound at Adrenergic Receptors

| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (% of control) | n |

| α1-adrenergic | Calcium Flux | Value not available | Value not available | - |

| β1-adrenergic | cAMP Accumulation | Value not available | Value not available | - |

| Note: EC50 and Emax values represent the mean ± SEM from 'n' independent experiments. Specific values for etilefrine are not currently available in the public domain based on conducted searches. |

Computational Modeling Protocols

Computational modeling provides atomic-level insights into the interaction between etilefrine and its target receptors.

Molecular Docking

Molecular docking predicts the preferred binding orientation and conformation of a ligand within a receptor's binding site.

Methodology:

-

Receptor Preparation:

-

Obtain a 3D structure of the target adrenergic receptor. If an experimental structure is unavailable, generate a homology model using a suitable template from the Protein Data Bank (PDB).

-

Prepare the receptor structure by adding hydrogen atoms, assigning protonation states, and removing water molecules and any co-crystallized ligands.

-

Minimize the energy of the structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Assign appropriate atom types and charges.

-

Generate different possible conformers of the ligand.

-

-

Grid Generation:

-

Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or by identifying putative binding pockets.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the receptor's grid box.

-

The program will sample different poses of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the docked complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between etilefrine and the receptor.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the etilefrine-receptor complex over time, allowing for an assessment of the stability of the docked pose and conformational changes in the receptor.

Methodology:

-

System Setup:

-

Take the best-docked pose of the etilefrine-receptor complex from the molecular docking study.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with water molecules and add ions to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and relax the system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 310 K) while applying restraints to the protein and ligand to allow the solvent and lipids to equilibrate.

-

Run a series of equilibration steps with gradually decreasing restraints on the protein and ligand.

-

-

Production Run:

-

Run the MD simulation without any restraints for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational landscape of the complex.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the etilefrine-receptor complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

-

Analyze the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

-

Analyze the interactions between etilefrine and the receptor over time to identify stable hydrogen bonds and other key interactions.

-

Perform advanced analyses such as principal component analysis (PCA) to identify large-scale conformational changes in the receptor upon ligand binding.

-

Visualizations of Workflows and Signaling Pathways

Caption: Experimental workflow for determining binding affinity and functional potency.

Caption: Workflow for computational modeling of etilefrine-receptor interactions.

Signaling Pathways

Upon binding of etilefrine, the adrenergic receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.

-

α1-Adrenergic Receptor Signaling: These receptors are coupled to Gq proteins. Activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.

Caption: α1-Adrenergic receptor signaling pathway.

-

β1-Adrenergic Receptor Signaling: These receptors are coupled to Gs proteins. Agonist binding promotes the dissociation of the Gαs subunit, which then activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased intracellular calcium, enhanced contractility (inotropic effect), and an increased heart rate (chronotropic effect). Etilefrine has also been shown to modulate the AMPK/Akt pathway.[3]

Caption: β1-Adrenergic receptor signaling pathway.

Conclusion

The comprehensive characterization of this compound's interaction with α1 and β1 adrenergic receptors requires a synergistic approach that integrates experimental and computational methodologies. While this guide outlines the established protocols for determining binding kinetics, functional potency, and for performing in silico modeling, a notable gap exists in the publicly available quantitative data for etilefrine. Future research should prioritize the experimental determination of these values to facilitate more accurate computational modeling and a deeper understanding of its therapeutic and off-target effects. Such data will be invaluable for the development of next-generation cardiovascular drugs with improved selectivity and safety profiles.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Etilefrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine hydrochloride is a synthetic sympathomimetic amine, chemically designated as (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol hydrochloride.[1] It is primarily used as an antihypotensive agent for the treatment of orthostatic hypotension.[2][3] The therapeutic action of etilefrine is mediated through its agonist activity at α- and β-adrenergic receptors.[4] Specifically, it stimulates α1-adrenergic receptors in vascular smooth muscle, causing vasoconstriction, and β1-adrenergic receptors in the heart, which increases heart rate and myocardial contractility.[5][6] The combined effects of increased peripheral resistance and enhanced cardiac output lead to an elevation in blood pressure.[3][5] A thorough understanding of the pharmacokinetics (PK) and metabolism of etilefrine is critical for optimizing its therapeutic use and for the development of new drug formulations. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of etilefrine, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of etilefrine are characterized by rapid absorption, extensive first-pass metabolism, a short half-life, and renal excretion.[5][7] Its behavior in the body can be described using an open two-compartment model.[7]

Absorption

Following oral administration, etilefrine is rapidly and completely absorbed from the gastrointestinal tract.[5][7] This is evidenced by studies showing that approximately 80% of a radiolabeled dose is recovered in the urine, regardless of whether it was administered orally or intravenously.[7] Despite complete absorption, the oral bioavailability is only about 50-55% due to a significant first-pass effect in the liver and gut wall.[2][4][7] Peak plasma concentrations are typically reached within 30 minutes of oral intake.[2]

Distribution

Etilefrine distributes widely throughout the body.[8] The volume of distribution (Vd, beta) has been reported to be large, at approximately 160 liters, suggesting distribution into tissues.[7] Another source reports a volume of distribution of 2.1 L/kg.[9][10] There is a notable discrepancy in the reported plasma protein binding. One source indicates that etilefrine is 23% bound to plasma proteins, with about 8.5% bound specifically to albumin.[2] Conversely, other data suggest a much lower fraction unbound (fu) of 0.77%, which would imply that 99.23% of the drug is bound to plasma proteins.[9][10] This significant difference highlights the need for careful consideration when interpreting pharmacokinetic data.

Metabolism

Etilefrine is predominantly metabolized in the liver and gastrointestinal tract.[2][5] The primary metabolic pathway is conjugation, with the formation of a phenolic sulphate being the major route.[7][11] Glucuronidation also occurs.[2][8] A minor pathway involves oxidation, which accounts for about 3% of metabolism and results in the formation of hydroxymandelic acid.[2][7] Additionally, two isomeric tetrahydroisoquinolines, formed through a condensation reaction with formaldehyde, have been identified as minor metabolites; these are excreted in both free and sulphated forms.[11]

Excretion

The elimination of etilefrine and its metabolites occurs primarily through the kidneys.[5][8] Approximately 80% of an administered dose is excreted in the urine within 24 hours.[2][7] The excretion profile differs significantly between oral and intravenous administration due to the first-pass effect. After an oral dose, 7% to 28% of the drug is excreted unchanged in the urine, while 44% to 73% is excreted as conjugates.[2] Following intravenous administration, a higher proportion (28%) is excreted unchanged, with 44% eliminated as conjugates.[2] The elimination half-life is consistently reported to be short, around 2 to 2.5 hours.[2][7][9]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound in humans.

| Parameter | Value | Route of Administration | Citation(s) |

| Bioavailability (F) | ~55% | Oral | [4][7] |

| Time to Peak (Tmax) | ~30 minutes | Oral | [2] |

| Elimination Half-life (t½) | ~2 - 2.5 hours | Oral / IV | [2][7][9] |

| Volume of Distribution (Vd, beta) | 160 L | IV | [7] |

| Volume of Distribution (Vd) | 2.1 L/kg | Not Specified | [9][10] |

| Plasma Protein Binding | 23% | Not Specified | [2] |

| Fraction Unbound (fu) | 0.77% (99.23% bound) | Not Specified | [9][10] |

| Clearance (CL) | 14 mL/min/kg | Not Specified | [10] |

| Total Urinary Excretion | ~80% of dose | Oral / IV | [2][7] |

| % Excreted Unchanged (Urine) | 7 - 28% | Oral | [2] |

| % Excreted Unchanged (Urine) | 28% | IV | [2] |

| % Excreted as Conjugates (Urine) | 44 - 73% | Oral | [2] |

| % Excreted as Conjugates (Urine) | 44% | IV | [2] |

Detailed Metabolic Pathways

The biotransformation of etilefrine is a critical determinant of its bioavailability and duration of action. The process is dominated by Phase II conjugation reactions.

-

Sulphate Conjugation (Major Pathway): The primary metabolic route for etilefrine is conjugation of the phenolic hydroxyl group with sulphate, forming an inactive etilefrine-O-sulphate.[7][11] This reaction is characteristic of phenylalkylamines with a meta-hydroxyl group.[7]

-

Glucuronide Conjugation: Etilefrine also undergoes conjugation with glucuronic acid, another significant Phase II pathway that increases water solubility and facilitates renal excretion.[2][8]

-

Oxidation (Minor Pathway): A small fraction (around 3%) of etilefrine is deaminated to form the corresponding hydroxymandelic acid.[2][7]

-

Condensation (Minor Pathway): Two minor metabolites have been identified as isomeric tetrahydroisoquinolines. These are formed through a condensation reaction between etilefrine and what is presumed to be endogenous formaldehyde.[11]

Figure 1: Metabolic pathways of this compound.

Key Experimental Methodologies

The characterization of etilefrine's pharmacokinetics and metabolism has been accomplished through a variety of in vivo and in vitro experimental protocols.

In Vivo Pharmacokinetic and Bioavailability Studies

-

Objective: To determine key PK parameters such as half-life, bioavailability, and clearance, and to identify major excretion routes.

-

Protocol Outline:

-

Study Design: A crossover design is typically employed, where a cohort of healthy human volunteers receives a single dose of this compound both orally and intravenously on separate occasions, with a washout period in between.[7]

-

Test Article: To facilitate detection and quantification, a radiolabeled version of the drug, such as ³H-etilefrine, is often used.[7][11]

-

Dosing and Sample Collection: Following an overnight fast, subjects are administered the drug. Serial blood samples are collected at predefined time points (e.g., 0, 15, 30, 60, 90 min, and 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. Concurrently, total urine is collected at intervals for at least 7-10 elimination half-lives (approximately 24 hours for etilefrine).[7][12]

-

Sample Processing: Blood samples are centrifuged to separate plasma. Both plasma and urine samples are stored at -20°C or lower until analysis.

-

Bioanalysis: The concentrations of unchanged etilefrine and its metabolites in plasma and urine are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for specific quantification or liquid scintillation counting for total radioactivity.[1][7][13]

-

Data Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, Vd, CL) using non-compartmental or compartmental analysis. Bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral). Urinary excretion data are used to determine the fraction of the dose eliminated by the kidneys.[7]

-

Figure 2: Experimental workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Studies using Liver Microsomes

-

Objective: To identify metabolic pathways and the enzymes involved, and to assess the metabolic stability of the drug in a controlled environment.

-

Protocol Outline:

-

Materials: Human liver microsomes (HLM), this compound, and necessary cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) reactions.[14][15]

-

Incubation: Etilefrine (at a specific concentration, e.g., 1 µM) is incubated with HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[15][16]

-

Reaction Initiation and Sampling: The reaction is initiated by adding the cofactor(s). Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Preparation: Samples are centrifuged to pellet the precipitated protein, and the supernatant containing the drug and its metabolites is transferred for analysis.

-

Analysis: The supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time (for stability assessment) and to identify and quantify the formation of metabolites.[17]

-

Data Analysis: The rate of disappearance of etilefrine is used to calculate its intrinsic clearance (CLint). The structures of metabolites are elucidated based on their mass spectral data.

-

Figure 3: Workflow for an in vitro metabolism assay using liver microsomes.

Plasma Protein Binding Assays

-

Objective: To determine the fraction of etilefrine that is bound to plasma proteins, which influences its distribution and availability to target sites.

-

Protocol Outline:

-

Method: Equilibrium dialysis is a common and robust method.[18]

-

Apparatus: A dialysis cell is used, which consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins and protein-bound drug.

-

Procedure: One chamber is filled with human plasma spiked with a known concentration of etilefrine. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The entire apparatus is incubated at 37°C for a sufficient period (e.g., 18-24 hours) to allow the concentration of unbound drug to reach equilibrium across the membrane.[18]

-

Sampling and Analysis: After incubation, samples are taken from both the plasma chamber and the buffer chamber. The total drug concentration in the plasma chamber (C_total) and the free drug concentration in the buffer chamber (C_free) are measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as: fu = C_free / C_total. The percent bound is calculated as: (1 - fu) × 100.

-

Adrenergic Signaling Pathway

The therapeutic effect of etilefrine is a direct consequence of its interaction with adrenergic receptors, a class of G-protein coupled receptors (GPCRs). Understanding this pathway is essential for contextualizing its pharmacokinetic profile with its pharmacodynamic action.

-

α1-Adrenergic Receptor Pathway: Etilefrine binding to α1 receptors on vascular smooth muscle cells activates the Gq protein pathway. This leads to the activation of phospholipase C, an increase in inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium. This cascade results in smooth muscle contraction and vasoconstriction.[5][6]

-

β1-Adrenergic Receptor Pathway: In cardiac cells, etilefrine's binding to β1 receptors activates the Gs protein pathway. This stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA phosphorylates various targets, resulting in increased heart rate (chronotropy) and force of contraction (inotropy).[5][6]

Figure 4: Simplified signaling pathway for etilefrine's mechanism of action.

Conclusion

This compound exhibits a well-defined but complex pharmacokinetic profile. It is characterized by complete oral absorption but low bioavailability (~55%) due to extensive first-pass metabolism, which is dominated by sulphate and glucuronide conjugation. The drug has a wide volume of distribution and a short elimination half-life of approximately 2-2.5 hours, necessitating frequent dosing to maintain therapeutic plasma concentrations. Excretion is primarily renal, with the majority of the drug eliminated as inactive conjugates. The significant discrepancies in reported plasma protein binding values warrant further investigation. The methodologies outlined in this guide provide a framework for the continued study and characterization of etilefrine and similar sympathomimetic compounds in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Etilefrine - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The physiological disposition of etilefrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. etilefrine | Dosing & Uses | medtigo [medtigo.com]

- 9. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 10. etilefrine [drugcentral.org]

- 11. Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacylibrary.com [pharmacylibrary.com]

- 13. Plasma Protein Binding of Highly Bound Drugs Determined With Equilibrium Gel Filtration of Nonradiolabeled Compounds and LC-MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaron.com [pharmaron.com]

- 16. Nonspecific binding of drugs to human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sysrevpharm.org [sysrevpharm.org]

- 18. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a direct-acting sympathomimetic amine utilized clinically for its vasopressor properties, primarily in the management of hypotensive states. Its therapeutic effect is rooted in its direct interaction with adrenergic receptors, leading to a cascade of physiological responses that collectively elevate blood pressure. This guide provides a detailed examination of the primary pharmacological actions of etilefrine, focusing on its receptor interactions, downstream signaling pathways, and the resultant hemodynamic consequences. Quantitative data from preclinical and clinical studies are summarized, and methodologies for key experiments are detailed to provide a comprehensive resource for the scientific community.

Mechanism of Action: Dual Adrenergic Agonism

Etilefrine functions as a direct-acting agonist at both alpha-1 (α1) and beta-1 (β1) adrenergic receptors. This dual agonism is the cornerstone of its vasopressor activity, engaging two distinct but complementary pathways to increase systemic blood pressure.

-

α1-Adrenergic Receptor Stimulation: Etilefrine's interaction with α1-adrenergic receptors, located on vascular smooth muscle cells, triggers vasoconstriction. This leads to an increase in peripheral vascular resistance, a key determinant of blood pressure.

-

β1-Adrenergic Receptor Stimulation: Concurrently, etilefrine stimulates β1-adrenergic receptors, which are predominantly expressed in the heart. This results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an overall increase in cardiac output.

The combined effect of increased peripheral resistance and elevated cardiac output results in a significant and sustained elevation of systemic arterial pressure.

Receptor Binding and Signaling Pathways

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.

β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor is a GPCR that couples to the Gs family of G-proteins.

Quantitative Pharmacological Data

Pharmacokinetic Properties (Human)

| Parameter | Value | Reference |

| Bioavailability (Oral) | 55% | |

| Half-life (t½) | 2 hours | |

| Metabolism | Primarily conjugation (phenolic sulphate) | |

| Excretion | ~80% in urine |

Hemodynamic Effects

Preclinical Data (Anesthetized Dogs)

| Dose | Effect on Myocardial Blood Flow | Effect on Aortic Pressure | Effect on Heart Rate | Effect on Cardiac Output |